

# Fruquintinib in vitro and in vivo efficacy models

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## Compound Focus: Fruquintinib

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## In Vitro Efficacy and Protocols

**Fruquintinib** inhibits cancer cell proliferation, migration, and invasion through direct effects on tumor cells and indirect effects via angiogenesis blockade.

## Antiangiogenic Activity in Endothelial Cells

**Fruquintinib** potently inhibits VEGF/VEGFR signaling in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HLECs), which is crucial for angiogenesis and lymphangiogenesis [1].

- **Cellular Kinase Inhibition:** The half-maximal inhibitory concentration (IC<sub>50</sub>) for VEGF-stimulated VEGFR-2 (KDR) phosphorylation in a cell-based assay is **0.6 nM** [1].
- **Functional Assays:**
  - **Proliferation:** IC<sub>50</sub> for VEGF-A-dependent HUVEC proliferation is **1.7 nM** [1].
  - **Tube Formation:** **Fruquintinib** causes **94% inhibition** of HUVEC tube formation at a concentration of **300 nM**, an effect attributed to VEGF/VEGFR inhibition rather than cytotoxicity [1] [2].

## Direct Effects on Colorectal Cancer Cells

Recent studies show **fruquintinib** directly targets colorectal cancer cells, inhibiting proliferation and metastasis by modulating key signaling pathways [3] [4].

- **Proliferation Assays:** Treatment with **fruquintinib** (50-200  $\mu$ M) for 24-72 hours significantly inhibits HCT-116 and LOVO cell viability in CCK-8 and colony formation assays [3] [4].
- **Migration & Invasion Assays:** Wound healing and Transwell assays demonstrate **fruquintinib** (50-200  $\mu$ M) significantly inhibits migration and invasion of HCT-116 and LOVO cells [3] [4].
- **Modulation of Epithelial-Mesenchymal Transition (EMT):** **Fruquintinib** reverses EMT by upregulating epithelial marker E-cadherin and downregulating mesenchymal markers N-cadherin, vimentin, and MMP9. This effect is mediated by dose-dependent suppression of the TGF- $\beta$ /Smad pathway, as **fruquintinib** suppresses SMAD2/3 expression. The TGF- $\beta$  receptor agonist KRFK TFA can reverse these effects [3] [4].

Table 1: Summary of Key In Vitro Efficacy Findings for **Fruquintinib**

Assay Type	Cell Line/System	Key Findings	Concentrations/IC <sub>50</sub>	Citation
Cellular Kinase Assay	HEK293-KDR	Inhibition of VEGF-stimulated VEGFR-2 phosphorylation	IC <sub>50</sub> = 0.6 nM	[1]
Proliferation Assay	HUVEC	Inhibition of VEGF-A-dependent proliferation	IC <sub>50</sub> = 1.7 nM	[1]
Tube Formation Assay	HUVEC	Inhibition of microvessel tube formation	94% inhibition at 300 nM	[1] [2]
Colony Formation	HCT-116, LOVO	Inhibition of long-term cell viability	50-200 $\mu$ M	[3] [4]
Migration/Invasion	HCT-116, LOVO	Inhibition of cell migration & invasion in Transwell assays	50-200 $\mu$ M	[3] [4]

## In Vivo Efficacy Models

**Fruquintinib** shows robust, dose-dependent antitumor activity across various human tumor xenograft models.

## Antitumor Activity in Xenograft Models

Oral administration of **fruquintinib** inhibits tumor growth in multiple models [1] [2] [5].

- **Tumor Growth Inhibition:** In a panel of xenograft models (including colon cancer HT-29 and HCT-116, lung cancer NCI-H460, and gastric cancer BGC-823), **fruquintinib** exhibits dose-dependent tumor growth inhibition [1] [2] [5].
- **Target Inhibition Correlates with Efficacy:** A single oral dose of **fruquintinib** at **2.5 mg/kg** achieves **>85% inhibition of VEGFR-2 phosphorylation** in mouse lung tissue for over 8 hours. The plasma concentration required for this effect (EC85) is **176 ng/mL**, demonstrating correlation between target inhibition and antitumor efficacy [1] [2].

## Immunomodulation in Syngeneic Models

Combining **fruquintinib** with immune checkpoint inhibitors enhances antitumor efficacy by remodeling the tumor microenvironment in immunocompetent mice [6].

- **Enhanced Efficacy:** In CT26 (MSS) and MC38 (MSI) mouse models, combination of **fruquintinib** and anti-PD-1 antibody (sintilimab) shows strongest tumor growth inhibition and longest survival compared to monotherapies [6].
- **Mechanistic Insights:** The combination reduces angiogenesis, reprograms tumor vasculature, enhances infiltration of CD8<sup>+</sup> T cells and CD8<sup>+</sup> TNF- $\alpha$ <sup>+</sup>/IFN- $\gamma$ <sup>+</sup> T cells, and reduces myeloid-derived suppressor cells (MDSCs) and macrophages [6].

Table 2: Summary of Key In Vivo Efficacy Findings for **Fruquintinib**

Model Type	Model Details	Dosing Regimen	Key Efficacy Findings	Citation
Xenograft	Various (e.g., HT-29, HCT-116)	Oral, once daily	Dose-dependent tumor growth inhibition	[1] [2]

Model Type	Model Details	Dosing Regimen	Key Efficacy Findings	Citation
PK/PD	Mouse lung tissue	Single oral dose	>85% VEGFR-2 phosphorylation inhibition at 2.5 mg/kg	[1] [2]
Syngeneic	CT26 (MSS) & MC38 (MSI)	Fruquintinib (po, 2.5-10 mg/kg, 21 days) + $\alpha$ -PD-1 (ip, 2.5 mg/kg, 2x/wk)	Strongest tumor growth inhibition and prolonged survival in combination therapy	[6]

## Experimental Protocols

Here are detailed methodologies for key experiments demonstrating **fruquintinib**'s efficacy.

### Cell Proliferation and Viability

- **CCK-8 Assay:** Seed HCT-116 or LOVO cells at **5×10<sup>3</sup> cells/well** in 96-well plates. After 24h, treat with **fruquintinib** (0-200  $\mu$ M). At 24h, 48h, and 72h, replace medium with **10% CCK-8 solution** and incubate for 1h at 37°C. Measure optical density (OD) at **450 nm** [3] [4].
- **Colony Formation Assay:** Treat cells with **fruquintinib** (e.g., 0, 50, 100  $\mu$ M for HCT-116) for 24h. Reseed **2×10<sup>3</sup> cells** into 6-well plates and culture for **14 days**. Fix with methanol, stain with **crystal violet**, and count colonies [3] [4].

### Migration and Invasion

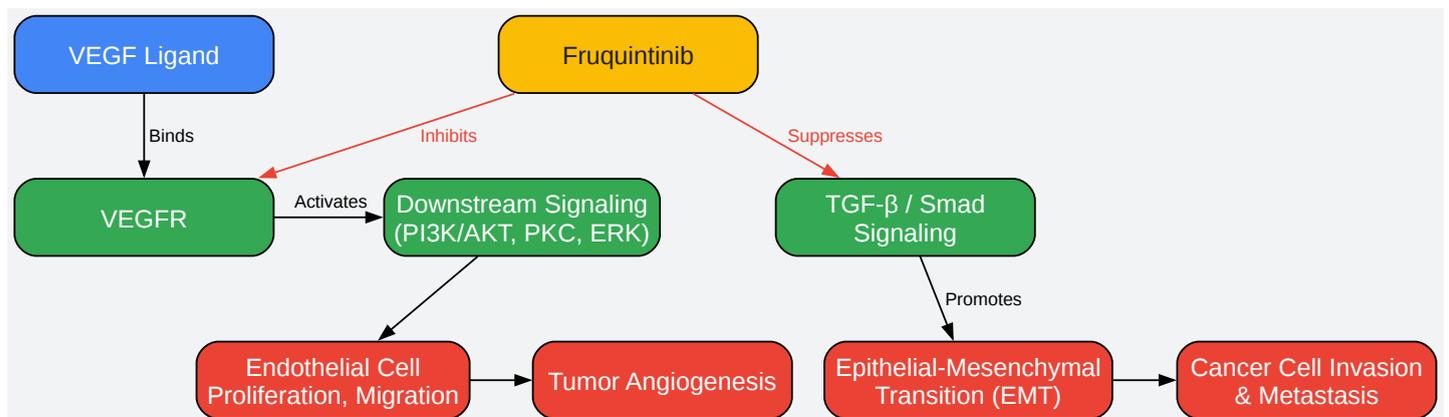
- **Wound Healing Assay:** Seed HCT-116 or LOVO cells in 6-well plates until 80% confluent. Create a scratch with a sterile pipette tip. Treat with **fruquintinib** and capture images at **0h, 24h, and 48h**. Measure wound width with **ImageJ software** [3] [4].
- **Transwell Assay:**
  - **Migration:** Use uncoated Transwell inserts (8  $\mu$ m pore size).
  - **Invasion:** Coat inserts with **Matrigel**.
  - Seed **5×10<sup>4</sup> fruquintinib**-pretreated cells in serum-free medium into the upper chamber. Fill the lower chamber with medium containing **20% FBS** as a chemoattractant. Incubate for **24h (migration)** or **48h (invasion)**. Stain traversed cells with **crystal violet** and count [3] [4].

## In Vivo Tumor Growth Inhibition

- **Model Establishment:** Subcutaneously inject  $1 \times 10^6$  murine CRC cells (e.g., CT26, MC38) into the right flank of immunocompetent mice [6].
- **Dosing:** Randomize mice by tumor volume when tumors are palpable. Administer **fruquintinib** via oral gavage, often in **0.5% carboxymethyl cellulose sodium (CMC-Na)** vehicle. A common regimen is **5 mg/kg, once daily for 21 days** [6].
- **Endpoint Measurement:** Monitor tumor volume every 2-3 days using calipers, calculating volume as  $(\text{length} \times \text{width}^2)/2$ . Record body weight to assess toxicity [6].

## Signaling Pathways and Workflows

This diagram illustrates the primary molecular mechanism of **fruquintinib** identified in preclinical studies:



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**Fruquintinib's** core mechanisms: inhibiting angiogenesis via **VEGFR** and blocking metastasis via **TGF-β/Smad/EMT**.

## Conclusion

**Fruquintinib** demonstrates potent and multifaceted preclinical efficacy. Its high selectivity for VEGFRs underlies potent anti-angiogenic activity, while its newly identified role in suppressing the TGF- $\beta$ /Smad pathway and reversing EMT provides a direct means to inhibit metastasis. These findings, combined with its demonstrated synergy with immunotherapy, provide a strong mechanistic foundation for its clinical use and future development in mCRC and other solid tumors.

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